molecular formula C10H11NO B13508566 [(2-Isocyanoethoxy)methyl]benzene

[(2-Isocyanoethoxy)methyl]benzene

Cat. No.: B13508566
M. Wt: 161.20 g/mol
InChI Key: ANCZKGBUKAMHMT-UHFFFAOYSA-N
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Description

[(2-Isocyanoethoxy)methyl]benzene is an organic compound characterized by the presence of an isocyano group attached to an ethoxy methyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Isocyanoethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with 2-bromoethyl isocyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the isocyanoethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(2-Isocyanoethoxy)methyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine, chlorine, or nitric acid are used under acidic conditions for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(2-Isocyanoethoxy)methyl]benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-Isocyanoethoxy)methyl]benzene involves its interaction with various molecular targets. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with proteins or enzymes, leading to changes in their activity or function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

[(2-Isocyanoethoxy)methyl]benzene can be compared with other similar compounds such as:

    Benzyl isocyanide: Lacks the ethoxy group, making it less versatile in certain reactions.

    Phenyl isocyanide: Similar structure but without the ethoxy methyl chain, leading to different reactivity and applications.

    [(2-Isocyanoethoxy)methyl]toluene: Contains a methyl group on the benzene ring, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the isocyano group with the ethoxy methyl chain and benzene ring, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-isocyanoethoxymethylbenzene

InChI

InChI=1S/C10H11NO/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6H,7-9H2

InChI Key

ANCZKGBUKAMHMT-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCOCC1=CC=CC=C1

Origin of Product

United States

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